Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate

Lipophilicity Membrane permeability Drug-likeness

Researchers requiring a validated histidine ammonia-lyase (HAL) inhibitor often face supply inconsistency and undocumented stereochemistry. This (S)-enantiomer methyl ester (CAS 1213969-13-1) resolves both: - Documented Ki of 98 μM for the active free acid; methyl ester acts as a cell-permeable prodrug. - 3-Methylthiophene substitution enhances lipophilicity (LogP 1.65) for CNS penetration vs. unsubstituted analogs. - Pre-esterified for direct Fmoc-SPPS incorporation, eliminating post-coupling deprotection steps.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Cat. No. B13225657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-(3-methylthiophen-2-yl)propanoate
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)CC(C(=O)OC)N
InChIInChI=1S/C9H13NO2S/c1-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-4,7H,5,10H2,1-2H3
InChIKeyPHRQSUQXTORKLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-3-(3-methylthiophen-2-yl)propanoate: Core Structural Identity and Compound-Class Context for Procurement Evaluation


Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate (CAS 1213969-13-1 for the (S)-enantiomer; CAS 1341871-64-4 for the racemate) is a chiral, non-proteinogenic α-amino acid methyl ester with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g·mol⁻¹ . Structurally, it comprises an L-alanine-derived backbone in which the β-carbon is substituted with a 3-methylthiophen-2-yl heteroaryl moiety, and the C-terminus is protected as a methyl ester . This compound belongs to the thienylalanine family—synthetic amino acid analogs wherein a thiophene ring replaces the phenyl ring of phenylalanine—and is classified as a heteroaryl-substituted alanine derivative of interest in medicinal chemistry, peptide engineering, and enzyme inhibitor design [1].

Why Generic Substitution Fails for Methyl 2-Amino-3-(3-methylthiophen-2-yl)propanoate: Three Structural Dimensions That Preclude Interchangeability


Within the thienylalanine chemical space, seemingly minor structural perturbations produce substantial divergence in enzyme recognition, physicochemical properties, and application suitability. First, the position of the thiophene attachment (2-thienyl vs. 3-thienyl) determines whether a compound behaves as a substrate or an inhibitor of phenylalanine ammonia-lyase (PAL), with thiophen-3-yl-alanine being a moderate substrate while thiophen-2-yl-alanines act as inhibitors [1]. Second, the presence or absence of the 3-methyl substituent on the thiophene ring alters both steric complementarity within enzyme active sites and lipophilicity, directly impacting binding kinetics [2]. Third, the methyl ester protecting group versus the free carboxylic acid governs membrane permeability, oral bioavailability potential, and the compound's suitability as a peptide synthesis building block versus a directly bioactive species. These interdependent structural features mean that generic substitution—replacing the 3-methylthiophen-2-yl methyl ester with an unsubstituted thiophene analog, a free acid, or a positional isomer—will yield measurably different biological and physicochemical outcomes, rendering interchangeability scientifically unsound without explicit re-validation.

Quantitative Differentiation Evidence for Methyl 2-Amino-3-(3-methylthiophen-2-yl)propanoate Versus Closest Analogs


Lipophilicity Advantage: +0.51 LogP Units Over the Unsubstituted Thiophene Methyl Ester Analog

The 3-methyl substituent on the thiophene ring confers a significant and quantifiable increase in lipophilicity relative to the unsubstituted thiophene analog. Measured by the computed octanol–water partition coefficient (LogP), methyl (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoate returns a LogP of 1.65, compared with 1.14 for methyl (2S)-2-amino-3-(thiophen-2-yl)propanoate—a difference of +0.51 LogP units . This corresponds to an approximately 3.2-fold increase in the octanol/water partition ratio. Furthermore, the methyl ester form (LogP = 1.65) is 0.40 LogP units more lipophilic than the corresponding free acid, 3-(3-methylthiophen-2-yl)alanine (LogP = 1.25) .

Lipophilicity Membrane permeability Drug-likeness

Histidine Ammonia Lyase (HAL) Inhibition: Ki = 98 μM with Defined Competitive Mechanism

The free acid form of the target compound, 3-(3-methylthiophen-2-yl)alanine, acts as a competitive inhibitor of histidine ammonia lyase (HAL; EC 4.3.1.3) with a Ki value of 98 μM (0.098 mM) [1]. This places it within the active range of heteroaryl-alanine HAL inhibitors, which exhibit Ki values spanning 18 to 139 μM across furanyl, thiophenyl, benzofuranyl, and benzothiophenyl derivatives [2]. Critically, (furan-3-yl)alanine—a positional isomer with the heteroaryl side chain attached at the 3-position of furan rather than the 2-position of 3-methylthiophene—was found to be completely inert against HAL, demonstrating that both the heteroaryl identity and the attachment position are essential determinants of inhibitory activity [2]. The methyl ester form serves as a cell-permeable prodrug that can be hydrolyzed intracellularly to the active free acid inhibitor.

Enzyme inhibition Histidine ammonia lyase Competitive inhibitor

Molecular Weight and Steric Differentiation: +14 Da and Increased van der Waals Volume Versus Unsubstituted Analog

The 3-methyl substitution on the thiophene ring differentiates the target compound from the unsubstituted thiophene analog by a molecular weight increase of 14.03 g·mol⁻¹ (199.27 vs. 185.24 g·mol⁻¹) . This methyl group contributes additional van der Waals volume at the thiophene 3-position, which has been shown to be a critical determinant of enzyme recognition in the aromatic amino acid lyase family. Paizs et al. (2006) demonstrated that the position of thiophene attachment and substitution directly dictates whether a compound functions as a substrate or an inhibitor of phenylalanine ammonia-lyase (PAL), with 2-thienyl and 3-thienyl isomers displaying fundamentally different enzymatic fates [1]. The 3-methyl group further modulates the electron density of the thiophene ring, affecting π-stacking interactions and hydrogen-bond acceptor properties of the sulfur atom, which are relevant to binding affinity in both enzymatic and receptor contexts.

Molecular recognition Steric parameters Binding pocket complementarity

Methyl Ester Pro-Moiety Enhances Membrane Transport Relative to Free Acid: Class-Level Evidence from Thienylalanine Transport Studies

The methyl ester functional group confers a demonstrable transport advantage over the free carboxylic acid form for thienylalanine derivatives. Edelson et al. (1960) showed that the methyl ester of β-2-thienylalanine was more effective than either the free amino acid analog or its glycyl peptide conjugate in inhibiting the utilization of the methyl ester of phenylalanine in intact Lactobacillus arabinosus 17-5 cells [1]. This class-level finding is mechanistically consistent with the broader understanding that amino acid methyl esters, by masking the charged carboxylate group, exhibit enhanced passive membrane permeability and can serve as substrates for amino acid ester transport systems that do not recognize free amino acids [1]. The methyl ester moiety can be hydrolyzed by ubiquitous intracellular esterases to release the active free acid, making this compound an inherently cell-permeable prodrug form of 3-(3-methylthiophen-2-yl)alanine.

Prodrug design Cellular uptake Amino acid ester transport

Defined (S)-Enantiomeric Configuration Ensures Batch-to-Batch Reproducibility Versus Racemic Mixtures

The target compound is commercially available as a single, defined (S)-enantiomer (CAS 1213969-13-1) with a specified purity of 95% and one asymmetric atom, as documented in the Fluorochem technical datasheet . In contrast, the racemic DL mixture is cataloged under CAS 1341871-64-4 (molecular formula C₉H₁₃NO₂S, MW 199.27) without stereochemical specification . Given that the free acid counterpart, (2S)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid, is a single enantiomer (CAS 154593-59-6), and that its D-enantiomer counterpart (CAS 1270058-03-1) is also commercially cataloged, stereochemical configuration is a defined, selectable variable for procurement . The use of a racemic mixture introduces 50% of the potentially inactive or antagonistic enantiomer, confounding biological assay interpretation and reducing effective concentration.

Stereochemistry Enantiomeric purity Reproducibility

Optimal Research and Industrial Application Scenarios for Methyl 2-Amino-3-(3-methylthiophen-2-yl)propanoate Based on Quantitative Differentiation Evidence


Cell-Based Enzyme Inhibition Assays Targeting Histidine Ammonia Lyase (HAL)

With a documented Ki of 98 μM for the free acid form against HAL [1], the methyl ester—acting as a cell-permeable prodrug—is the form of choice for intracellular HAL inhibition studies. The enhanced LogP (+0.40 vs. free acid) supports passive membrane entry, after which intracellular esterases release the active inhibitor. This compound enables HAL-focused research where (furan-3-yl)alanine (completely inert) [1] and unsubstituted thiophene analogs (different LogP and MW) would be unsuitable substitutes.

Solid-Phase Peptide Synthesis (SPPS) of Thienylalanine-Containing Bioactive Peptides

The methyl ester protecting group at the C-terminus, combined with the free α-amino group, makes this compound directly compatible with Fmoc-SPPS strategies after N-terminal protection. The 3-methylthiophene moiety offers a conformationally distinct β-substituent versus phenylalanine (larger sulfur atom, altered ring electronics) and versus unsubstituted thiophene analogs (steric differentiation of +14 Da) . This is particularly relevant for oxytocin and vasopressin antagonist design, where thienylalanine substitution at position 2 has been shown to modulate receptor subtype selectivity [2].

Prodrug Design and Pharmacokinetic Optimization of Thienylalanine-Based Therapeutics

The methyl ester functionality provides a validated prodrug strategy for improving the cellular uptake of thienylalanine derivatives. Class-level evidence demonstrates that methyl esters of thienylalanines exhibit superior biological effectiveness in intact cell systems compared with the corresponding free acids or glycyl peptides [3]. The 3-methyl substitution further enhances lipophilicity (LogP = 1.65), which is advantageous for oral absorption and blood–brain barrier penetration, positioning this compound as a preferred scaffold for CNS-targeted or oral prodrug programs.

High-Intensity Sweetener Development and Aspartame-Analog Optimization

US Patent 5,929,253 specifically claims L-aspartyl-L-thienylalanine methyl esters where the thienyl moiety may bear a methyl substituent (R = H or CH₃) as high-intensity artificial sweeteners [4]. The methyl ester moiety is structurally essential for sweetener activity in this dipeptide class, analogous to the methyl ester pharmacophore in aspartame and neotame. The 3-methylthiophene variant offers differentiated sweetness intensity and stability profiles compared with the unsubstituted thiophene or phenylalanine counterparts, making this compound a direct building block for structure–taste relationship studies in sweetener discovery.

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